4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol
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Overview
Description
4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol is an organic compound characterized by its phenolic structure with chloro and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol typically involves a multi-step process:
Formation of the imine: This step involves the condensation of 2-chloro-4-methylbenzaldehyde with 4-chloro-2-aminophenol under acidic conditions to form the imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the final product. This step often requires a catalyst and specific temperature conditions to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For controlled synthesis, ensuring precise reaction conditions.
Continuous flow reactors: For large-scale production, providing consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as ammonia or thiols for substitution reactions.
Major Products
Oxidation: Produces quinone derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted phenolic compounds.
Scientific Research Applications
4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol exerts its effects involves:
Molecular targets: Interacting with enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways, such as oxidative stress response or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methylphenol
- 2-chloro-4-methylphenol
- 4-chloro-2-aminophenol
Uniqueness
4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol is unique due to its specific imine linkage and the presence of both chloro and methyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-chloro-2-[(2-chloro-4-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-2-4-13(12(16)6-9)17-8-10-7-11(15)3-5-14(10)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACZIIIXCVNAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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